molecular formula C13H14O3 B2612009 3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione CAS No. 34177-53-2

3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione

Cat. No. B2612009
CAS RN: 34177-53-2
M. Wt: 218.252
InChI Key: QSHDPBIZBSOQPQ-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione is a chemical compound with the CAS Number: 34177-53-2 . It has a molecular weight of 218.25 . The IUPAC name for this compound is 3-(4-isopropylphenyl)dihydro-2,5-furandione .


Molecular Structure Analysis

The InChI code for 3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione is 1S/C13H14O3/c1-8(2)9-3-5-10(6-4-9)11-7-12(14)16-13(11)15/h3-6,8,11H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Oxidation and Synthesis Applications

3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione and its derivatives play a significant role in various oxidation and synthesis reactions. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione serves as an effective oxidizing agent for the conversion of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, demonstrating moderate to good yields at room temperature (Zolfigol et al., 2006).

Material Science and Mesomorphic Studies

In material science, derivatives of 3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione have been used to synthesize new heterocyclic liquid crystals. These compounds were derived from reactions involving maleic, succinic, and phthalic anhydride, showing potential in understanding thermal and mesomorphic behaviors (Yeap et al., 2010).

Tautomerism and Molecular Structure Analysis

The study of oxo-enol tautomerism in 1,3-dioxo compounds, such as 3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione derivatives, provides valuable insights into their molecular structures and applications in synthetic chemistry. This includes the preparation of new 1,3-bis(1-adamantyl)propan-1,3-diones and the analysis of their solid-state interactions and spectroscopic properties (Babjaková et al., 2015).

Photocatalysis and Molecular Rearrangements

The photocatalytic properties of these compounds are explored in studies such as the rearrangement of acyloxycarbenes to 1,2-diones, highlighting their potential in synthetic organic chemistry and photocatalytic applications (Brown et al., 1983).

Polymer Functionalization

The functionalization of polyesters through thiol-yne chemistry, involving derivatives of 3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione, demonstrates their utility in designing biodegradable polymers with enhanced cell penetration and gene delivery properties, showcasing their relevance in biomedical applications (Zhang et al., 2012).

properties

IUPAC Name

3-(4-propan-2-ylphenyl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(2)9-3-5-10(6-4-9)11-7-12(14)16-13(11)15/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHDPBIZBSOQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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